Target Selectivity: SGLT2 vs. SGLT1 Selectivity Ratio
In a pre-clinical study directly comparing multiple SGLT2 inhibitors under identical conditions, empagliflozin exhibited the highest selectivity for SGLT2 over SGLT1 (>2500-fold), followed by tofogliflozin (>1875-fold), dapagliflozin (>1200-fold), ipragliflozin (>550-fold), and canagliflozin (>250-fold) [1]. While tofogliflozin is not the absolute leader in this metric, its >1875-fold selectivity ratio is substantially higher than that of three other major SGLT2 inhibitors, indicating a favorable and quantifiable differentiation in target specificity.
| Evidence Dimension | Selectivity ratio for SGLT2 over SGLT1 |
|---|---|
| Target Compound Data | >1875-fold |
| Comparator Or Baseline | Empagliflozin: >2500-fold; Dapagliflozin: >1200-fold; Ipragliflozin: >550-fold; Canagliflozin: >250-fold |
| Quantified Difference | Tofogliflozin's selectivity is >3x higher than canagliflozin's and >1.5x higher than dapagliflozin's |
| Conditions | Pre-clinical in vitro selectivity assay [1] |
Why This Matters
For scientific applications, this quantifies a lower relative likelihood of off-target SGLT1-mediated gastrointestinal effects, which is critical for experiments requiring a clean SGLT2 inhibition phenotype.
- [1] Hasan FM, et al. Section on Tofogliflozin and Empagliflozin. In: Side Effects of Drugs Annual. Elsevier; 2014. Citing: Grempler R, Thomas L, Eckhardt M, Himmelsbach F, Sauer A, Sharp DE, Bakker RA, Mark M, Klein T, Eickelmann P. Empagliflozin, a novel selective sodium glucose cotransporter-2 (SGLT-2) inhibitor: characterisation and comparison with other SGLT-2 inhibitors. Diabetes Obes Metab. 2012 Jan;14(1):83-90. View Source
